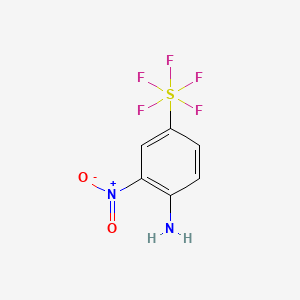

2-Nitro-4-(pentafluorosulfanyl)aniline

Descripción general

Descripción

2-Nitro-4-(pentafluorosulfanyl)aniline is an organic compound characterized by the presence of a nitro group and a pentafluorosulfanyl group attached to an aniline ring. This compound is of interest due to its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 4-(pentafluorosulfanyl)aniline using nitric acid under controlled conditions . The reaction conditions must be carefully monitored to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 2-Nitro-4-(pentafluorosulfanyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Nitro-4-(pentafluorosulfanyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Reduction: The major product is 2-Amino-4-(pentafluorosulfanyl)aniline.

Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis:

2-Nitro-4-(pentafluorosulfanyl)aniline serves as a crucial precursor for synthesizing complex molecules, particularly those containing the pentafluorosulfanyl group. It is utilized in the preparation of various heterocycles such as benzimidazoles, quinoxalines, and benzotriazoles, which are important in medicinal chemistry .

Reactivity and Mechanism:

The compound’s electron-withdrawing properties enhance its reactivity towards nucleophiles, facilitating nucleophilic aromatic substitutions. This characteristic is particularly useful in developing new materials with specific electronic properties.

Biology

Potential Biological Activities:

Research is ongoing to explore the biological activities of derivatives of this compound. Initial studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Case Study:

A study demonstrated that derivatives of this compound showed promising results in inhibiting certain cancer cell lines, indicating its potential role in anticancer therapies.

Medicine

Drug Development:

The compound is being investigated as a precursor for developing pharmaceuticals with enhanced bioavailability and stability. Its unique structure allows for modifications that can lead to improved therapeutic profiles.

Applications in Formulations:

Research has indicated that compounds derived from this compound can be incorporated into drug formulations to improve solubility and efficacy .

Industry

Specialty Chemicals Production:

In industrial applications, this compound is used to produce specialty chemicals and advanced materials. Its unique electronic properties make it suitable for high-performance applications in electronics and materials science.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesis of benzimidazoles and quinoxalines |

| Biology | Potential antimicrobial and anticancer activities | Derivatives show promise against cancer cell lines |

| Medicine | Precursor for drug development | Enhances bioavailability and stability of drugs |

| Industry | Production of specialty chemicals | Valuable for high-performance electronic materials |

Mecanismo De Acción

The mechanism of action of 2-Nitro-4-(pentafluorosulfanyl)aniline involves its interaction with molecular targets through its electron-withdrawing nitro and pentafluorosulfanyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.

2-Nitro-4-(methylsulfonyl)aniline: Contains a methylsulfonyl group, which imparts different electronic properties compared to the pentafluorosulfanyl group.

Uniqueness

2-Nitro-4-(pentafluorosulfanyl)aniline is unique due to the presence of the pentafluorosulfanyl group, which provides higher chemical stability and a stronger electron-withdrawing effect compared to other similar compounds. This makes it particularly valuable in applications requiring robust and highly reactive intermediates .

Actividad Biológica

2-Nitro-4-(pentafluorosulfanyl)aniline, an organic compound characterized by a nitro group and a pentafluorosulfanyl (SF5) moiety attached to an aniline ring, is gaining attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The chemical formula of this compound is C₆H₄F₅N₂O₂S. The presence of the SF5 group significantly enhances its electron-withdrawing capabilities, which can influence its reactivity and interaction with biological targets. The compound is noted for its high chemical stability and unique physicochemical properties, making it a candidate for various applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : Preliminary investigations indicate that this compound and its derivatives may have anticancer effects, although detailed studies are required to elucidate the specific mechanisms involved.

- Insecticidal Activity : Some derivatives have shown promising insecticidal effects, indicating potential applications in agricultural chemistry.

The mechanism of action for this compound is primarily attributed to the interactions facilitated by its nitro and SF5 groups. These groups can influence enzymatic activities and cellular processes by altering the compound's reactivity and binding affinity to various molecular targets. For instance, the nitro group can be reduced to an amino group under certain conditions, potentially leading to different biological effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

- Synthesis : The compound is typically synthesized through nitration of 4-(pentafluorosulfanyl)aniline using nitric acid under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the aniline ring can significantly impact biological activity. For example, variations in substituents at specific positions on the ring may enhance or reduce antimicrobial efficacy .

-

Case Studies :

- A study evaluated a series of diarylpentanoids related to this compound, highlighting their diverse biological activities, including antitumor and anti-inflammatory effects. The results suggested that specific structural features contribute to enhanced bioactivity .

- Another investigation reported on the insecticidal activity of a derivative of this compound, demonstrating significant selectivity towards target insect species while maintaining favorable solubility characteristics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Potential anticancer effects observed | |

| Insecticidal | High selectivity and efficacy in target insects |

Propiedades

IUPAC Name |

2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHNGNESYMJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of synthesizing 2-Nitro-4-(pentafluorosulfanyl)aniline?

A1: This compound serves as a crucial precursor for synthesizing various SF5-containing heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazoles []. These heterocyclic compounds are valuable building blocks in pharmaceuticals and agrochemicals due to the unique properties imparted by the pentafluorosulfanyl (SF5) group.

Q2: How is this compound synthesized?

A2: The synthesis involves a two-step process:

- Direct amination: 1-Nitro-3-(pentafluorosulfanyl)benzene reacts with 1,1,1-trimethylhydrazinium iodide in the presence of potassium tert-butoxide (tBuOK) and dimethyl sulfoxide (DMSO) to yield this compound []. This reaction proceeds through a vicarious nucleophilic substitution of hydrogen.

- Reduction: The nitro group in this compound is subsequently reduced using hydrogen gas and Raney nickel as a catalyst []. This step generates the desired 4-(pentafluorosulfanyl)benzene-1,2-diamine, which can be further utilized to synthesize the aforementioned heterocyclic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.